molecular formula C14H22N4O2 B6582306 N'-cyclohexyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide CAS No. 1209316-65-3

N'-cyclohexyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide

Cat. No.: B6582306
CAS No.: 1209316-65-3
M. Wt: 278.35 g/mol
InChI Key: FRGXUDSIFYOVPB-UHFFFAOYSA-N
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Description

N’-cyclohexyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like nickel and copper .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield different substituted imidazoles .

Scientific Research Applications

N’-cyclohexyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-cyclohexyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-cyclohexyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N'-cyclohexyl-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-11-15-7-9-18(11)10-8-16-13(19)14(20)17-12-5-3-2-4-6-12/h7,9,12H,2-6,8,10H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGXUDSIFYOVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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